N-Formyl-Met-Leu-Phe

Vue d'ensemble

Description

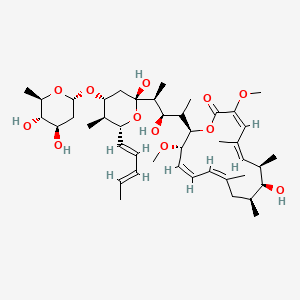

La N-Formylméthionine-leucyl-phénylalanine, communément appelée fMet-Leu-Phe, est un tripeptide qui joue un rôle crucial dans la réponse immunitaire. C'est un puissant chimioattractant pour les neutrophiles, un type de globules blancs impliqués dans la défense de l'organisme contre les infections. Ce composé est reconnu par des récepteurs spécifiques à la surface des neutrophiles, ce qui entraîne leur activation et leur migration vers le site de l'infection .

Applications De Recherche Scientifique

N-Formylmethionine-leucyl-phenylalanine has several scientific research applications:

Chemistry: Used as a model compound in studies of peptide synthesis and modification.

Biology: Serves as a chemoattractant in studies of neutrophil chemotaxis and immune response.

Medicine: Investigated for its potential role in modulating immune responses and as a therapeutic agent in inflammatory diseases.

Industry: Utilized in the development of assays for studying cell migration and activation.

Mécanisme D'action

Target of Action

N-Formyl-Met-Leu-Phe (fMLF) is a synthetic peptide that acts as an agonist at formyl peptide receptors (FPRs) . These receptors are mainly localized on polymorphonuclear and mononuclear phagocytes . The human formyl peptide receptor (FPR) family comprises three members, FPR1, FPR2 (also named FPRL1), and FPR3 . FPR1 and FPR2 share a high sequence similarity, yet they display different preferences of formyl peptides .

Mode of Action

Activation of FPRs by fMLF leads to cellular activation, which is characterized by cellular polarization, chemotaxis, and release of proteolytic enzymes . fMLF is a potent chemotactic peptide and formyl peptide receptor (FPR) agonist that induces a metabolic burst in macrophages accompanied by an increase in respiratory rate, secretion of lysosomal enzymes, and production of superoxide anion .

Biochemical Pathways

Upon infection, neutrophils become activated through interaction with chemo attractants and cytokines. These ligands bind to a variety of cell surface receptors, including heterotrimeric GPCR for this compound (fMLP) and Platelet Activating Factor (PAF), and tyrosine kinase-associated receptors for GMCSF . Receptor activation triggers intracellular signal transduction pathways, resulting in the correct biological response, for instance, migration, phagocytosis, antibody-dependent cell mediated cytotoxicity, degranulation, superoxide production, transcriptional activation, and actin reorganization .

Pharmacokinetics

It is known that fmlf is a potent chemotactic peptide and formyl peptide receptor (fpr) agonist that induces a metabolic burst in macrophages accompanied by an increase in respiratory rate, secretion of lysosomal enzymes, and production of superoxide anion .

Result of Action

The activation of FPRs by fMLF leads to cellular activation, characterized by cellular polarization, chemotaxis, and release of proteolytic enzymes . It also induces contractions in isolated guinea pig jejunum, proximal colon, and distal colon . In vitro, fMLF induces neurotransmitter release from enteric motor neurons .

Action Environment

The action of fMLF is influenced by the environment in which it is present. For example, fMLF is involved in the innate immunity mechanism for host defense against pathogens . It is also known that fMLF-induced chemotaxis in phosphoinositide 3-kinase γ (PI3K)γ -/- neutrophils, and promotes adhesion, polymerization of F-actin, Fcγ receptor-mediated phagocytosis and intracellular Ca 2+ release .

Analyse Biochimique

Biochemical Properties

N-Formyl-Met-Leu-Phe is a potent chemotactic peptide that interacts with formyl peptide receptors (FPRs) on the surface of immune cells such as polymorphonuclear leukocytes and macrophages . These interactions lead to a series of biochemical reactions, including the activation of G protein-coupled receptors, which subsequently trigger intracellular signaling cascades. The binding of this compound to FPRs induces a metabolic burst in macrophages, characterized by an increase in respiratory rate, secretion of lysosomal enzymes, and production of superoxide anion .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly immune cells. It induces chemotaxis, which is the directed movement of cells towards the source of the peptide. This process is crucial for the immune response, as it helps direct immune cells to sites of infection or inflammation . Additionally, this compound influences cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it promotes the polymerization of F-actin, enhances Fcγ receptor-mediated phagocytosis, and triggers the release of intracellular calcium .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to formyl peptide receptors on the cell surface. This binding activates G protein-coupled receptors, leading to the activation of downstream signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway . The activation of these pathways results in various cellular responses, including chemotaxis, phagocytosis, and the production of reactive oxygen species. This compound also modulates gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can induce sustained chemotactic responses in immune cells over extended periods . The compound may degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound can also result in desensitization of formyl peptide receptors, reducing the responsiveness of cells to the peptide .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound effectively induces chemotaxis and other immune responses without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including excessive inflammation and tissue damage. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response . It is important to carefully control the dosage of this compound in experimental settings to avoid potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to immune cell activation and response. The compound interacts with enzymes and cofactors that regulate the production of reactive oxygen species and other metabolites . These interactions can influence metabolic flux and alter the levels of various metabolites within cells. This compound also affects the activity of enzymes involved in the degradation of signaling molecules, thereby modulating the duration and intensity of cellular responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells, particularly immune cells. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding sites on cell surfaces . The compound’s transport and distribution are critical for its effectiveness in inducing chemotactic and other immune responses.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, this compound may localize to the plasma membrane, where it interacts with formyl peptide receptors to initiate signaling cascades. The localization of this compound within cells can also influence its stability and degradation, affecting its overall effectiveness in biochemical reactions .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la N-Formylméthionine-leucyl-phénylalanine implique généralement le couplage étape par étape des acides aminés. Le processus commence par la protection du groupe amino de la méthionine, suivie du couplage de la leucine et de la phénylalanine. L'étape finale implique la formylation du résidu méthionine. Les conditions de réaction incluent souvent l'utilisation de réactifs de couplage tels que le dicyclohexylcarbodiimide (DCC) et la N-hydroxysuccinimide (NHS) pour faciliter la formation de liaisons peptidiques .

Méthodes de production industrielle

La production industrielle de la N-Formylméthionine-leucyl-phénylalanine implique des techniques de synthèse peptidique à grande échelle. La synthèse peptidique en phase solide (SPPS) est couramment utilisée, où le peptide est assemblé sur un support de résine solide. Cette méthode permet la synthèse efficace et automatisée des peptides, ce qui la rend adaptée à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions

La N-Formylméthionine-leucyl-phénylalanine subit diverses réactions chimiques, notamment:

Oxydation: Le résidu méthionine peut être oxydé en méthionine sulfoxyde ou en méthionine sulfone.

Réduction: Le groupe formyle peut être réduit en groupe hydroxymethyl.

Substitution: Le peptide peut subir des réactions de substitution au niveau des chaînes latérales des acides aminés.

Réactifs et conditions courants

Oxydation: Peroxyde d'hydrogène ou autres agents oxydants.

Réduction: Borohydrure de sodium ou autres agents réducteurs.

Substitution: Divers nucléophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits

Oxydation: Méthionine sulfoxyde, méthionine sulfone.

Réduction: Dérivé hydroxymethyl du peptide.

Substitution: Dérivés substitués au niveau des chaînes latérales des acides aminés.

Applications de la recherche scientifique

La N-Formylméthionine-leucyl-phénylalanine a plusieurs applications de recherche scientifique:

Chimie: Utilisée comme composé modèle dans les études de synthèse et de modification des peptides.

Biologie: Sert de chimioattractant dans les études de chimiotaxie des neutrophiles et de réponse immunitaire.

Médecine: Étudiée pour son rôle potentiel dans la modulation des réponses immunitaires et comme agent thérapeutique dans les maladies inflammatoires.

Industrie: Utilisée dans le développement de tests pour étudier la migration et l'activation cellulaires.

Mécanisme d'action

La N-Formylméthionine-leucyl-phénylalanine exerce ses effets en se liant à des récepteurs spécifiques à la surface des neutrophiles, connus sous le nom de récepteurs des peptides formylés. Cette liaison déclenche une cascade de signalisation impliquant l'activation des protéines G, conduisant à la mobilisation du calcium intracellulaire et à la libération d'anions superoxydes. Ces événements entraînent l'activation et la migration des neutrophiles vers le site de l'infection .

Comparaison Avec Des Composés Similaires

Composés similaires

- N-Formylméthionine-isoleucyl-phénylalanine (fMet-Ile-Phe)

- N-Formylméthionine-valyl-phénylalanine (fMet-Val-Phe)

- N-Formylméthionine-tryptophyl-phénylalanine (fMet-Trp-Phe)

Unicité

La N-Formylméthionine-leucyl-phénylalanine est unique par sa forte affinité pour les récepteurs des peptides formylés et son activité chimioattractante puissante. Comparée à d'autres composés similaires, elle est souvent utilisée comme standard dans les études de chimiotaxie des neutrophiles en raison de ses propriétés bien caractérisées et de son activité biologique robuste .

Propriétés

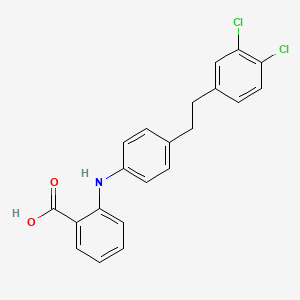

IUPAC Name |

2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O5S/c1-14(2)11-17(23-19(26)16(22-13-25)9-10-30-3)20(27)24-18(21(28)29)12-15-7-5-4-6-8-15/h4-8,13-14,16-18H,9-12H2,1-3H3,(H,22,25)(H,23,26)(H,24,27)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQROPMIIGLWRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59880-97-6 | |

| Record name | N-Formylmethionine leucyl-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059880976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC350593 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: N-Formyl-Met-Leu-Phe acts as a potent chemoattractant for phagocytic leukocytes like neutrophils and macrophages. [] It exerts its effects by binding to specific G protein-coupled receptors on the surface of these cells, primarily the N-formyl peptide receptor (FPR) family, including FPR1 and FPRL1. [, , ] This binding triggers a cascade of intracellular signaling events, leading to various functional responses:

- Chemotaxis: fMLF binding guides the directional migration of neutrophils towards the source of the peptide, typically a site of bacterial infection. [, , , , ]

- Degranulation: fMLF stimulates the release of antimicrobial substances and enzymes stored in neutrophil granules, contributing to the elimination of pathogens. [, , , ]

- Superoxide Production: fMLF triggers the production of reactive oxygen species (ROS) like superoxide anions by activating the NADPH oxidase complex in neutrophils. [, , , , , , , , ]

- Actin Reorganization: fMLF binding induces changes in the actin cytoskeleton of neutrophils, facilitating cell movement and morphological changes associated with chemotaxis and phagocytosis. [, , ]

- Calcium Mobilization: fMLF binding leads to a rapid and transient increase in intracellular calcium levels, acting as a secondary messenger in downstream signaling pathways. [, , , ]

ANone: While the provided research primarily focuses on the biological activity of fMLF, it is a tripeptide composed of the following amino acids:

ANone: The provided research focuses on the biological activity and signaling pathways of fMLF rather than its material compatibility or stability under various conditions. These aspects are less relevant to its role as a signaling molecule in biological systems.

ANone: this compound itself does not possess catalytic properties. It functions as a signaling molecule, binding to receptors and triggering downstream cellular responses. It is not an enzyme or catalyst involved in chemical reactions.

A: Yes, computational methods have been employed to investigate fMLF. One study used molecular dynamics simulations to study the activation mechanism of the ALX/FPR2 receptor, a target of fMLF. [] These simulations provided insights into the conformational changes the receptor undergoes upon binding to fMLF and another agonist, AT-RvD1, highlighting key residues involved in the activation process. This type of computational analysis helps visualize and understand receptor-ligand interactions at a molecular level.

ANone: Several studies have investigated the SAR of fMLF and its analogues:

- N-terminal Formylation: The formyl group at the N-terminus is crucial for activity. Peptides lacking this modification show significantly reduced or abolished activity. [, ]

- Amino Acid Substitutions: Replacing specific amino acids within the tripeptide sequence can alter its potency and selectivity for different FPR subtypes. For instance, replacing methionine with norleucine can enhance activity. [, , ]

- Peptide Length and Modifications: Studies on longer peptides containing the fMLF sequence and various modifications provide valuable insights into the structural features impacting receptor binding and activation. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

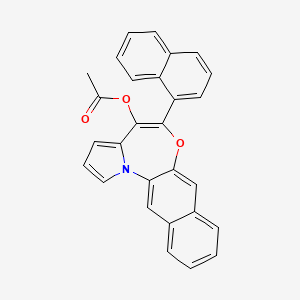

![3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide](/img/structure/B1678574.png)

![[(1E,7E,9E,11E)-3,6,13-trihydroxy-1-(3-hydroxy-6-oxo-2,3-dihydropyran-2-yl)-3-methyltrideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1678587.png)

![1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1678592.png)